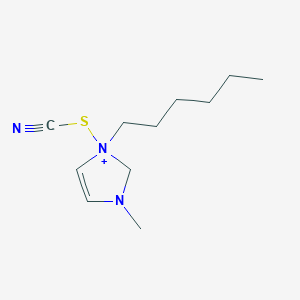
1-(cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium is a synthetic organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a cyanosulfanyl group, a hexyl chain, and a methyl group attached to the imidazolium ring. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted imidazoles, under acidic or basic conditions.
Introduction of the Cyanosulfanyl Group: The cyanosulfanyl group can be introduced through nucleophilic substitution reactions using thiocyanate salts as the nucleophile.
Attachment of the Hexyl Chain: The hexyl chain can be attached to the imidazolium ring through alkylation reactions using hexyl halides or hexyl tosylates.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
化学反应分析
Types of Reactions
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The cyanosulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanosulfanyl group can be reduced to form thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hexyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted imidazolium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Imidazolium Salts: Formed through nucleophilic substitution reactions.
科学研究应用
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
作用机制
The mechanism of action of 1-(cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can interact with thiol-containing enzymes and proteins, leading to the inhibition of their activity. Additionally, the imidazolium ring can interact with nucleic acids and other biomolecules, affecting their structure and function. These interactions can result in various biological effects, including antimicrobial and antifungal activity.
相似化合物的比较
Similar Compounds
1-(Cyanosulfanyl)-1-hexyl-2,3-dihydro-1H-imidazol-1-ium: Lacks the methyl group, which may affect its chemical properties and biological activity.
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazole: Lacks the imidazolium ring, which may result in different chemical reactivity and biological effects.
Uniqueness
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium is unique due to the presence of the cyanosulfanyl group, hexyl chain, and methyl group attached to the imidazolium ring. These structural features contribute to its distinct chemical properties and wide range of applications in various fields.
属性
分子式 |
C11H20N3S+ |
|---|---|
分子量 |
226.36 g/mol |
IUPAC 名称 |
(1-hexyl-3-methyl-2H-imidazol-1-ium-1-yl) thiocyanate |
InChI |
InChI=1S/C11H20N3S/c1-3-4-5-6-8-14(15-10-12)9-7-13(2)11-14/h7,9H,3-6,8,11H2,1-2H3/q+1 |
InChI 键 |
RSEDQDVDXNUSSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[N+]1(CN(C=C1)C)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


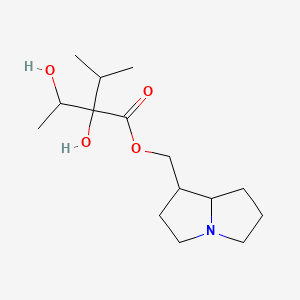

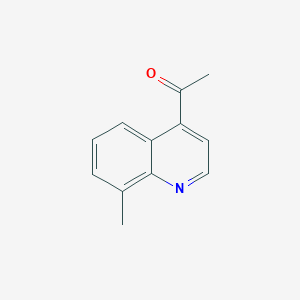
![[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11750159.png)
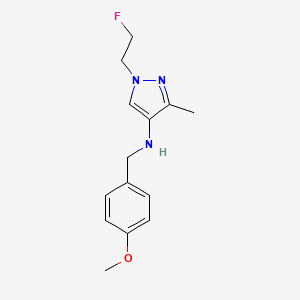
![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B11750167.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750174.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750180.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750190.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750202.png)
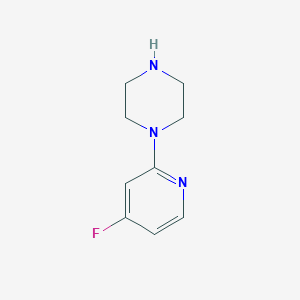
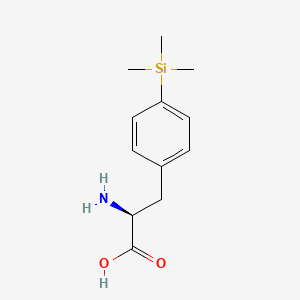
![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11750220.png)
![4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750228.png)
